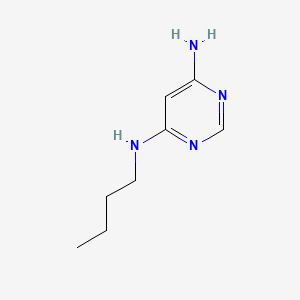

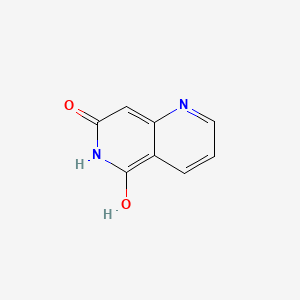

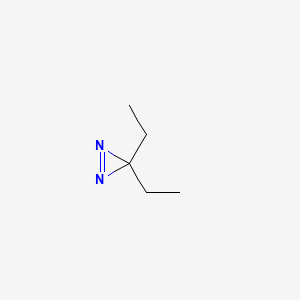

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Also, they can undergo reactions involving isomerization of iminium intermediate .Scientific Research Applications

Infective Pathogens

This compound has shown promise in combating various infective pathogens. Its structural analogs have been studied for their biological activities, which include potent effects against bacteria, viruses, and other microorganisms that cause diseases .

Neurodegenerative Disorders

Researchers have explored the use of this compound in the treatment of neurodegenerative disorders. The tetrahydroisoquinoline scaffold is a key feature in many compounds that have been developed for their neuroprotective effects .

Synthetic Medicinal Chemistry

The compound serves as a crucial building block in synthetic medicinal chemistry. It is used to construct complex molecules that can lead to the development of new drugs with improved efficacy and safety profiles .

Structural-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how structural changes to a molecule affect its biological activity. This compound is used in SAR studies to develop new analogs with targeted biological activities .

Mechanism of Action Investigations

Understanding the mechanism of action is vital for drug development. This compound and its analogs are used in research to elucidate how they interact with biological targets and produce their therapeutic effects .

Alkaloid Synthesis

As a precursor for various alkaloids, this compound is instrumental in the synthesis of natural products that display a wide range of biological activities .

Drug Design

The compound’s structure is utilized in drug design to create novel therapeutic agents. Its versatility allows for the exploration of new pharmacophores and optimization of drug properties .

Lead Compound Development

In the search for new lead compounds, this tetrahydroisoquinoline derivative is a valuable resource. It provides a foundation for the development of compounds that may proceed to clinical trials .

Future Directions

Tetrahydroisoquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, future research could focus on the development of new synthetic methods and the exploration of their biological activities.

Mechanism of Action

Target of Action

Similar compounds like 1,2,3,4-tetrahydroisoquinoline (tiq) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have been shown to have a broad spectrum of action in the brain .

Mode of Action

It’s known that 1metiq, a similar compound, has neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

It’s known that similar compounds like tiq and 1metiq affect dopamine metabolism .

Pharmacokinetics

It’s known that the hydrochloride salt form of similar compounds can be easily absorbed in the body, suggesting good bioavailability .

Result of Action

It’s known that similar compounds like 1metiq demonstrate neuroprotective action against neurotoxicity .

Action Environment

It’s known that similar compounds like tiq and 1metiq, independent of direct interaction with biological structures, possess intrinsic antioxidant properties .

properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWYBTIBSACTLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744844 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

CAS RN |

1203686-31-0 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)